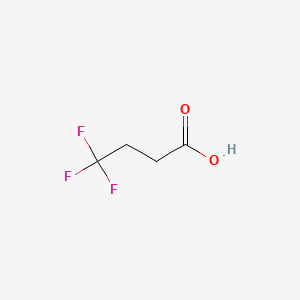

4,4,4-Trifluorobutyric Acid

Übersicht

Beschreibung

4,4,4-Trifluorobutyric acid and its derivatives are a class of fluorinated organic compounds that have garnered significant interest in the field of synthetic organic chemistry due to their unique physical and chemical properties. These compounds serve as valuable building blocks for the synthesis of various biologically active molecules and materials with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid has been achieved through a series of reactions starting with trifluoromethylation and involving Sharpless asymmetric dihydroxylation and palladium-catalyzed hydrogenation . Additionally, trifluoromethylpyrroles and related heterocycles have been synthesized from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one, demonstrating the versatility of trifluorobutanoic acid derivatives in heterocyclic chemistry . Furthermore, the synthesis of (R)-4,4,4-trifluoro-2-mercaptobutyric acid from (S)-malic acid and enzymatic resolution techniques highlights the potential for producing chiral trifluorobutanoic acid derivatives .

Molecular Structure Analysis

The molecular structure of trifluorobutanoic acid derivatives is characterized by the presence of a trifluoromethyl group, which can significantly influence the molecule's physical and chemical properties. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of certain derivatives may stabilize sterically unfavourable conformations . This unique interaction is a result of the strong electron-withdrawing effect of the trifluoromethyl group.

Chemical Reactions Analysis

Trifluorobutanoic acid derivatives participate in a variety of chemical reactions. For example, the oxazoline-oxazinone oxidative rearrangement has been used to synthesize fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine . Additionally, the Michael-like 1,4-conjugate hydrocyanation reaction has been employed to create trifluoromethylated analogues of 4,5-dihydroorotic acid . These reactions underscore the reactivity of the trifluoromethyl group and its utility in constructing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4,4-trifluorobutyric acid derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity, chemical stability, and the ability to engage in non-covalent interactions. The synthesis of various trifluoromethylated compounds, including those with heteroaromatic rings, demonstrates the impact of the trifluoromethyl group on the properties of the molecules . Additionally, the development of methods for the direct determination of enantiomeric excesses for chiral trifluorobutanoic acid derivatives by HPLC indicates the importance of understanding the chiral properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Organic Chemistry

4,4,4-Trifluorobutyric acid, though not directly mentioned, relates closely to the field of fluorinated compounds, which are extensively utilized in organic synthesis due to their unique reactivity and ability to modify the physical and chemical properties of molecules. One example is trifluoromethanesulfonic acid (triflic acid), which is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and syntheses of carbo- and heterocyclic structures. Its high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which are crucial in studying their transformations and in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).

Environmental Degradation and Remediation

Polyfluoroalkyl chemicals, closely related to trifluorobutyric acid due to their fluorinated nature, are used in numerous industrial and commercial applications. Their degradation in the environment into perfluoroalkyl acids is a significant concern due to their toxic profiles. Research into the microbial degradation pathways of these compounds is crucial for understanding their environmental fate and for developing remediation strategies. This involves studying the transformation of precursor compounds in laboratory settings to better evaluate their impacts and degradation products (Liu & Avendaño, 2013).

Biomedical Research and Therapeutic Applications

Fluorinated compounds like 4-phenylbutyric acid, while structurally different, share the functional aspect of incorporating fluorine atoms to enhance their biological activity. 4-Phenylbutyric acid is studied for its potential as a chemical chaperone, which can prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress. This research is indicative of the broader potential of fluorinated compounds, including 4,4,4-trifluorobutyric acid, in developing therapeutic strategies for diseases caused by protein misfolding (Kolb et al., 2015).

Environmental and Human Health Impact Studies

Research into the environmental and health impacts of fluorinated compounds, such as perfluoroalkyl acids, highlights the importance of understanding the persistence, bioaccumulation, and toxicity of these substances. Studies focusing on the developmental toxicity of perfluoroalkyl acids provide insights into potential human health risks, further emphasizing the need for comprehensive risk assessments and regulations concerning the use and disposal of fluorinated compounds (Lau et al., 2004).

Safety and Hazards

Wirkmechanismus

Target of Action

It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Pharmacokinetics

It is known to be soluble in water , which could influence its bioavailability.

Result of Action

As an intermediate in organic synthesis, it contributes to the formation of various pharmaceuticals, agrochemicals, and dyestuff .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluorobutyric Acid. For instance, it is known to cause severe skin burns and eye damage , indicating that safety measures should be taken when handling this compound. Furthermore, it should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents .

Eigenschaften

IUPAC Name |

4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUCTMYLCMVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380367 | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,4-Trifluorobutyric Acid | |

CAS RN |

406-93-9 | |

| Record name | 4,4,4-Trifluorobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,4-Trifluorobutyric Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

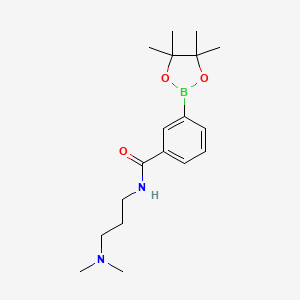

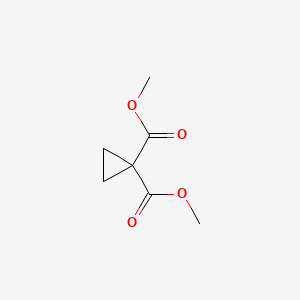

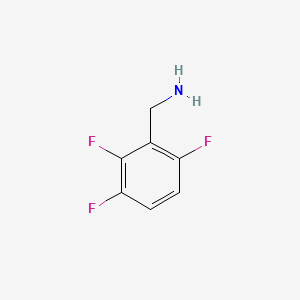

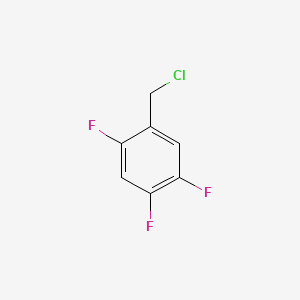

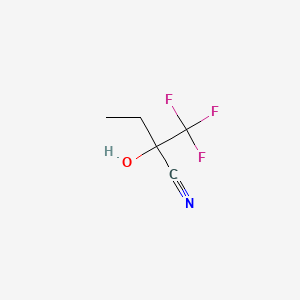

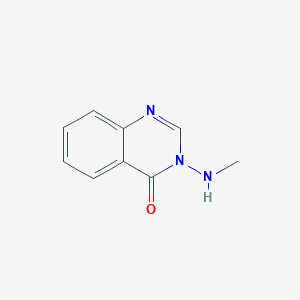

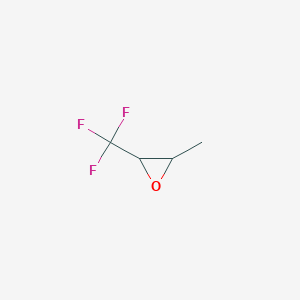

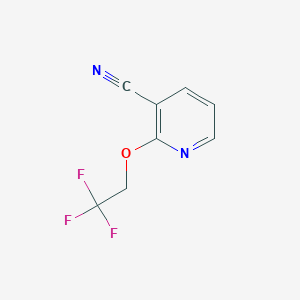

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,4,4-Trifluorobutyric Acid?

A1: 4,4,4-Trifluorobutyric acid, a fluorinated butyric acid derivative, has the molecular formula C4H5F3O2 and a molecular weight of 156.08 g/mol. While the provided research doesn't delve into detailed spectroscopic analysis, its rotational spectra and conformational analyses have been investigated. [] This type of analysis helps understand the molecule's 3D structure and preferred conformations.

Q2: How does fluorination impact the properties of amino acids?

A2: Research suggests that introducing fluorine atoms into amino acids significantly impacts their properties. For instance, highly fluorinated amino acids like 4,4,4-trifluorobutyric acid (Atb) can influence the stability of protein structures. Specifically, Atb has been shown to increase the stability of proteins containing beta-sheets, such as the protein G B1 domain. [] This stabilizing effect is attributed to the unique properties of fluorine, such as its high electronegativity and small size.

Q3: Can fluorination affect the helical propensity of amino acids?

A3: Yes, fluorination can significantly impact the helical propensity of amino acids. Studies have demonstrated that replacing hydrocarbon amino acids with their fluorinated counterparts can decrease helix propensity. [] This decrease can be substantial, reaching up to 24-fold or 1.72 kcal/mol/residue in some cases. This finding highlights that the fluoro-stabilization effect, while significant, should consider the potential reduction in helical propensity.

Q4: Are there any applications of 4,4,4-Trifluorobutyric Acid in material science?

A4: 4,4,4-Trifluorobutyric acid has found use in modifying the surface properties of materials. One example is its application in the enzymatic surface functionalization of poly(L-lactic acid) (PLLA) films. [] In this context, the carboxylic acid functionality allows for enzymatic coupling to the PLLA surface, potentially altering its hydrophobicity and enabling further modifications.

Q5: Are there any computational studies on 4,4,4-Trifluorobutyric Acid?

A5: While the provided research doesn't explicitly mention computational studies on 4,4,4-Trifluorobutyric Acid, its rotational spectra analysis suggests the use of computational methods. [] Rotational spectroscopy data, often coupled with quantum chemical calculations, can provide insights into molecular geometries, vibrational frequencies, and other structural information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)